A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Ambroxol hydrochloride
CAS No.: 1384955-66-1
Cat. No.: VC0195387
Molecular Formula: C13H19Br2ClN2O
Molecular Weight: 414.56 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384955-66-1 |
---|---|
Molecular Formula | C13H19Br2ClN2O |
Molecular Weight | 414.56 g/mol |
IUPAC Name | 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H |
Standard InChI Key | QNVKOSLOVOTXKF-UHFFFAOYSA-N |
SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl |
Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Ambroxol hydrochloride exhibits interesting crystalline properties that have been characterized through advanced analytical techniques including bromine K-edge XANES spectroscopy and single-crystal X-ray diffraction (SCXRD). The compound exists in multiple crystal forms, with the hydrochloride salt (form A) and free base (forms I and II) demonstrating distinct physical properties .
Crystal Characteristics
Thermal analysis reveals significant differences in melting points among the crystal forms. Form A (hydrochloride salt) demonstrates the highest thermal stability with a melting point of 235.2°C, while forms I and II (free base) melt at 99.9°C and 92.8°C, respectively . These distinct melting profiles reflect differences in crystal packing and intermolecular interactions within the solid state structure.
Powder X-ray diffraction (PXRD) patterns confirm the unique crystalline arrangements of each form, with patterns matching those calculated from single-crystal structures. Notably, these crystal forms remain stable during mechanical processing (grinding), indicating good physical stability during pharmaceutical manufacturing processes .
Solubility Characteristics
The different crystal forms of ambroxol exhibit varying solubility profiles, which has important implications for bioavailability and formulation development. The hydrochloride salt form typically demonstrates enhanced aqueous solubility compared to the free base forms, facilitating its incorporation into various pharmaceutical preparations including tablets and syrups .
Mechanism of Action
Ambroxol hydrochloride operates through multiple mechanisms to improve respiratory symptoms:
Mucolytic Activity
The primary mechanism involves reducing sputum viscosity by breaking down acid mucopolysaccharide fibers in mucus. This action thins the sputum, making it less viscous and consequently easier to clear through coughing . Importantly, while sputum volume eventually decreases with treatment, the reduced viscosity is maintained throughout the treatment period, providing continued symptomatic relief.
Surfactant Production
Research indicates that ambroxol hydrochloride acts as a surface-active substance activator, promoting the synthesis and secretion of pulmonary surfactant . This effect enhances mucociliary clearance and improves respiratory function, particularly in conditions characterized by impaired surfactant activity.
Anti-inflammatory Effects
High-dose ambroxol hydrochloride demonstrates significant anti-inflammatory effects in the lungs, providing protective benefits in severe respiratory conditions . This property contributes to its efficacy in treating inflammatory pulmonary disorders beyond its mucolytic action.
Pharmaceutical Formulations
Conventional Formulations
Ambroxol hydrochloride is commercially available in multiple pharmaceutical forms:
-
Tablets containing 30 mg of ambroxol hydrochloride
These conventional formulations are designed for multiple daily dosing to maintain therapeutic concentrations throughout the treatment period.
Sustained Release Matrix Tablets
Sustained release formulations of ambroxol hydrochloride have been developed using various polymeric materials to extend drug release and reduce dosing frequency. Research has demonstrated successful formulation using hydrophilic polymers such as HPMC K4M and Eudragit RSPO, either alone or in combination with hydrophobic polymers like ethyl cellulose .
In vitro dissolution studies of these matrix tablets show the following release profiles:
Table 1: Drug Release Profiles from Sustained Release Matrix Tablets
Polymer Composition | Drug Release at 12 hours (%) |
---|---|
EC 7cps 0.5% | 88.6 |
EC 7cps 1% | 87.9 |
EC 7cps 1.5% | 86.6 |
EC 50cps 2% | 85.8 |
EC 50cps 3.5% | 73.3 |
EC 50cps 5% | 70.9 |
The release kinetics from these formulations typically follow first-order release patterns, with the mechanism of drug release involving both diffusion and erosion processes .
Sustained Release Pellets
Pelletized formulations of ambroxol hydrochloride prepared using the Wurster process have also been investigated. These formulations demonstrate excellent physical characteristics with minimal moisture content (approximately 2.5% w/w) and provide sustained drug release over extended periods .
Release studies indicate that the use of higher viscosity ethyl cellulose (EC 50cps) results in lower initial burst release compared to formulations containing lower viscosity ethyl cellulose (EC 7cps), attributed to the greater release-retarding capacity of the more viscous polymer .
Therapeutic Uses
Respiratory Conditions
Ambroxol hydrochloride is indicated for a broad spectrum of respiratory disorders, including:
-
Tracheobronchitis
-
Emphysema with bronchitis
-
Pneumoconiosis
-
Chronic inflammatory pulmonary conditions
-
Bronchiectasis
During acute exacerbations of bronchitis, it is typically administered in conjunction with appropriate antibiotic therapy to address both the infectious component and the associated mucus hypersecretion .
Pneumonia Management
High-dose ambroxol hydrochloride, particularly when combined with fiberoptic bronchoscopy, has shown significant efficacy in the management of severe pneumonia. This combination therapy offers several advantages over conventional treatment approaches:
-
Enhanced clearance of tracheal secretions under visual guidance
-
Timely detection of tracheal and lung lesions
-
Effective removal of sputum from deep respiratory tract locations, including alveoli
Meta-analysis data from 13 randomized controlled trials involving 1,317 elderly pneumonia patients demonstrate that this combination significantly improves several clinical parameters compared to fiberoptic bronchoscopy alone:
Table 2: Comparative Efficacy in Pneumonia Management
Parameter | Mean Difference (95% CI) | P-value |
---|---|---|
Blood oxygen partial pressure | 5.75 (3.80, 7.70) | <0.001 |
Blood oxygen saturation | 6.43 (4.39, 8.48) | <0.001 |
Oxygenation index | 26.75 (14.61, 38.89) | <0.001 |
Multiple organ failure incidence* | 0.42 (0.31, 0.56) | <0.001 |
Mortality at day 28* | 0.44 (0.33, 0.59) | <0.001 |
*Reported as odds ratio (95% CI)
Data compiled from
Meconium Aspiration Syndrome
Systematic review evidence supports the efficacy of ambroxol hydrochloride in the treatment of meconium aspiration syndrome, a serious respiratory condition affecting newborns. Meta-analysis results from a review of randomized controlled trials indicate significant improvements in clinical outcomes when compared to conventional treatment approaches:
Table 3: Efficacy in Meconium Aspiration Syndrome
Outcome Measure | Effect Size (95% CI) | Significance |
---|---|---|
Cure rates | RR 1.29 (1.11, 1.48) | Significant |
Oxygen therapy duration | MD -10.71 (-15.87, -5.55) | Significant |
Hospital stay | MD -3.12 (-4.81, -1.43) | Significant |
Death rates | No significant difference | Non-significant |
RR = Relative Risk, MD = Mean Difference
Data compiled from
Based on this evidence, ambroxol hydrochloride is recommended for treating meconium aspiration syndrome due to its demonstrated safety and reliable efficacy .
Acute Bronchitis
In adult patients with acute bronchitis, ambroxol hydrochloride has been evaluated in prospective observational studies. Results indicate that the compound effectively reduces cough intensity compared to previous infections, with patients reporting subjective improvement in symptoms. Clinical assessments involving respiratory rate, retraction score, wheezing score, and oxygen saturation (SPO₂) further support its efficacy in managing acute bronchitis symptoms .
Emerging Applications in Parkinson's Disease
Recent research has explored the potential of ambroxol hydrochloride in the treatment of Parkinson's disease, particularly in patients with glucocerebrosidase (GBA1) mutations. A clinical trial evaluating ambroxol therapy in this population yielded several notable findings:
-
CSF ambroxol levels reached 156 ng/mL (11% of blood levels) after 186 days of treatment
-
CSF GCase activity decreased by 19% from baseline
-
CSF α-synuclein concentration increased by 13%
The drug demonstrated good tolerability with no serious adverse events reported during the trial period. These preliminary findings suggest potential neuroprotective effects that warrant further investigation in larger clinical trials .
Dosage and Administration
Standard Dosing Regimens
Dosage recommendations for ambroxol hydrochloride vary by age group and are typically administered in divided doses to maintain therapeutic concentrations:
Table 4: Recommended Dosing by Age Group
Patient Population | Recommended Daily Dose | Administration Schedule |
---|---|---|
Adults | 30 mg to 120 mg | 2-3 divided doses |
Children up to 2 years | 15 mg (½ teaspoonful syrup) | Twice daily |
Children 2-5 years | 22.5 mg (½ teaspoonful syrup) | Three times daily |
Children over 5 years | 30-45 mg (1 teaspoonful syrup) | 2-3 times daily |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume